molecular formula C9H10N2 B1370287 5,6-dimethyl-1H-indazole CAS No. 700-99-2

5,6-dimethyl-1H-indazole

Cat. No.: B1370287
CAS No.: 700-99-2
M. Wt: 146.19 g/mol
InChI Key: RTTXIIOJRNKQID-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The presence of two methyl groups at the 5th and 6th positions of the indazole ring distinguishes this compound from other indazole derivatives

Biochemical Analysis

Biochemical Properties

5,6-Dimethyl-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival . This compound acts as a selective inhibitor of PI3K, thereby modulating the signaling pathways that regulate these cellular processes. Additionally, this compound has been shown to bind to certain protein kinases, altering their phosphorylation states and affecting downstream signaling cascades .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis (programmed cell death) by disrupting the PI3K/Akt signaling pathway . This disruption leads to a decrease in cell proliferation and an increase in cell death, making it a potential candidate for anticancer therapy. Furthermore, this compound influences gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PI3K, inhibiting its enzymatic activity and preventing the phosphorylation of downstream targets . This inhibition leads to a cascade of events that ultimately result in altered cell signaling and function. Additionally, this compound can interact with other biomolecules, such as DNA and RNA, influencing gene expression and protein synthesis . These interactions highlight the compound’s multifaceted role in cellular regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of PI3K activity and prolonged effects on cellular function . The compound’s efficacy may decrease over extended periods due to potential adaptive responses by the cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits PI3K activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within the cell . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells and its subsequent localization to various cellular compartments. The distribution of this compound is influenced by its lipophilicity and affinity for binding proteins, which determine its accumulation in different tissues . This distribution pattern is important for understanding the compound’s therapeutic potential and toxicity profile.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . It can also be transported to the nucleus, where it influences gene expression and DNA repair processes . The localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazine derivatives. One common method is the reaction of 2,3-dimethylbenzaldehyde with hydrazine hydrate under acidic conditions, leading to the formation of the indazole ring . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed C-H amination, to construct the indazole core .

Industrial Production Methods: Industrial production of this compound may utilize scalable synthetic routes that ensure high yields and purity. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to facilitate the cyclization process. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the indazole ring to dihydroindazole derivatives using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions can introduce functional groups at specific positions on the indazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid, halogenating agents.

Major Products:

    Oxidation: N-oxides.

    Reduction: Dihydroindazole derivatives.

    Substitution: Nitro, halogenated, and other substituted derivatives.

Comparison with Similar Compounds

    1H-Indazole: The parent compound without methyl substitutions.

    2H-Indazole: A tautomeric form with different electronic properties.

    3-Methyl-1H-indazole: A derivative with a methyl group at the 3rd position.

Uniqueness: 5,6-Dimethyl-1H-indazole is unique due to the presence of two methyl groups at the 5th and 6th positions, which can influence its chemical reactivity and biological activity. These substitutions can enhance the compound’s stability and modify its interaction with biological targets, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

5,6-dimethyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-8-5-10-11-9(8)4-7(6)2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTXIIOJRNKQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618321
Record name 5,6-Dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-99-2
Record name 5,6-Dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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